molecular formula C15H12Cl2O3 B6409476 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid CAS No. 1262009-73-3

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid

Cat. No.: B6409476
CAS No.: 1262009-73-3
M. Wt: 311.2 g/mol
InChI Key: BSTXNVYSWUPIAY-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid is an aromatic compound with a complex structure that includes multiple substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a suitable precursor, followed by the introduction of the ethoxy group through an etherification reaction. The final step usually involves the formation of the carboxylic acid group through oxidation or hydrolysis reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to increase the efficiency of the reactions. For example, the use of boron trifluoride etherate as a catalyst in the acylation reaction can improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid is unique due to its specific combination of substituents, which can influence its reactivity and interactions

Properties

IUPAC Name

4-chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-2-20-10-4-6-11(14(17)8-10)13-7-9(16)3-5-12(13)15(18)19/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTXNVYSWUPIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691694
Record name 2',5-Dichloro-4'-ethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-73-3
Record name 2',5-Dichloro-4'-ethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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